molecular formula C17H16O4 B494093 2,4'-Dimethoxy-2'-hydroxychalcone CAS No. 1222443-93-7

2,4'-Dimethoxy-2'-hydroxychalcone

Cat. No.: B494093
CAS No.: 1222443-93-7
M. Wt: 284.31g/mol
InChI Key: YSOOAJSZRVJKCW-JXMROGBWSA-N
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Description

2,4’-Dimethoxy-2’-hydroxychalcone is a chemical compound with the empirical formula C17H16O4 . It is a member of the chalcone class of compounds, which are known for their bioactive properties . Chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit .


Molecular Structure Analysis

The molecular structure of 2,4’-Dimethoxy-2’-hydroxychalcone consists of two aromatic rings (rings A and B) linked through a three-carbon alkenone unit . The presence of one or more phenolic hydroxyl functionalities is ubiquitous in naturally occurring chalcones .


Physical and Chemical Properties Analysis

The molecular weight of 2,4’-Dimethoxy-2’-hydroxychalcone is 284.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 284.10485899 g/mol .

Scientific Research Applications

  • Anti-Inflammatory and Antioxidant Properties : Ballesteros et al. (1995) studied 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and related compounds, finding that they inhibited lipid peroxidation, reduced leukotriene B4 release from human neutrophils, and exerted topical anti-inflammatory effects in mice (Ballesteros et al., 1995).

  • Synthesis Techniques : Li Xiangdana (2012) reported the ultrasound-assisted synthesis of 3,4-Dimethoxy-4′-hydroxychalcone, highlighting a method that required shorter reaction time and resulted in a higher yield compared to previous methods (Li Xiangdana, 2012).

  • Potential Anticoagulants : Ganguly et al. (2013) described an efficient coupling of 2-hydroxychalcones with 4-hydroxycoumarin to synthesize potential anticoagulants with a 2,8-dioxabicyclo[3.3.1]nonane core (Ganguly et al., 2013).

  • Antioxidant and Anticancer Activities : Muhamad Rokim (2019) synthesized 3′,4′-dimethoxy flavonol from 3,4-dimethoxy-2’-hydroxychalcon and found it to exhibit antioxidant properties and weak anticancer activity (Muhamad Rokim, 2019).

  • Resonance-Assisted Intramolecular Hydrogen Bonding : Wachter-Jurcsak and Detmer (1999) investigated the resonance-assisted intramolecular hydrogen bonding in solutions of 4-(dimethylamino)-2'-hydroxychalcone, observing a linear relationship between chemical shift and temperature (Wachter-Jurcsak & Detmer, 1999).

  • Photochemical Applications : Mońka et al. (2020) studied the light-sensitivity of 4-dimethylamino-2′-hydroxychalcones, revealing their potential in photochemical synthesis due to reversible wavelength-dependent light-induced cyclization (Mońka et al., 2020).

Future Directions

Chalcones, including 2,4’-Dimethoxy-2’-hydroxychalcone, have significant therapeutic potential against various diseases . The synthesis of chalcone derivatives can potentially introduce a new chemical space for exploitation for new drug discovery . Further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

Biochemical Analysis

Biochemical Properties

2,4’-Dimethoxy-2’-hydroxychalcone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase glutathione (GSH) levels by enhancing its biosynthesis . This interaction suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may play a role in cellular redox homeostasis.

Cellular Effects

2,4’-Dimethoxy-2’-hydroxychalcone has been shown to influence cell function in several ways. For example, it has been found to have a hypoglycemic effect comparable to that of metformin, an antidiabetic drug, in male mice with type 2 diabetes . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may influence cell signaling pathways and gene expression related to glucose metabolism.

Molecular Mechanism

At the molecular level, 2,4’-Dimethoxy-2’-hydroxychalcone exerts its effects through various mechanisms. For instance, it has been found to increase GSH levels by enhancing its biosynthesis . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may interact with the enzymes involved in GSH synthesis, leading to increased GSH production and potentially influencing cellular redox status.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dimethoxy-2’-hydroxychalcone can change over time. For instance, it has been found that the amount of a related compound, 2’-hydroxy-4-methoxydihydrochalcone, gradually decreases over time, with a concurrent formation of flavone within 5 hours . This suggests that 2,4’-Dimethoxy-2’-hydroxychalcone may also undergo similar transformations over time.

Dosage Effects in Animal Models

In animal models, the effects of 2,4’-Dimethoxy-2’-hydroxychalcone can vary with different dosages. For example, in male mice with type 2 diabetes, 2,4’-Dimethoxy-2’-hydroxychalcone exhibited a hypoglycemic effect at doses of 200–300 mg/kg/day . This suggests that the compound’s effects may be dose-dependent.

Metabolic Pathways

2,4’-Dimethoxy-2’-hydroxychalcone is likely involved in various metabolic pathways. For instance, it has been found to enhance the biosynthesis of GSH , suggesting that it may interact with the enzymes involved in this pathway.

Subcellular Localization

Given its ability to influence GSH biosynthesis , it may be localized in the cytoplasm where GSH synthesis occurs.

Properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-8-9-14(16(19)11-13)15(18)10-7-12-5-3-4-6-17(12)21-2/h3-11,19H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOOAJSZRVJKCW-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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